Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate
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Overview
Description
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate moiety. Its stereochemistry, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl chloroformate with (S)-3-aminopyrrolidine under basic conditions to form the intermediate benzyl ((S)-3-aminopyrrolidin-1-yl)carbamate. This intermediate is then reacted with (S)-1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)carbamate.
Reduction: Formation of benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Benzyl ((S)-2-((S)-3-aminopyrrolidin-1-YL)-1-phenylethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, coordinating with the catalytic zinc ion and mimicking the binding of bicarbonate . This inhibition can lead to decreased enzyme activity, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Shares the benzyl and carbamate moieties but lacks the pyrrolidine and phenylethyl groups.
Phenylethyl carbamate: Contains the phenylethyl and carbamate groups but lacks the benzyl and pyrrolidine moieties.
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
benzyl N-[(1S)-2-[(3S)-3-aminopyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H27N3O2/c1-23(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-24-13-12-19(22)14-24/h2-11,19-20H,12-16,22H2,1H3/t19-,20+/m0/s1 |
InChI Key |
IUHJKDKDNCYXFC-VQTJNVASSA-N |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN(C(CN1CCC(C1)N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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